molecular formula C7H12ClNO2 B15053397 6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No.: B15053397
M. Wt: 177.63 g/mol
InChI Key: ZQDQDBLLBOLTBG-UHFFFAOYSA-N
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Description

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride (CAS 1824202-57-4) is a chemical building block of significant interest in medicinal and organic chemistry. Its core structure, the 8-azabicyclo[3.2.1]octane scaffold, is the central framework of the tropane alkaloid family, a class of natural products known for a wide array of biological activities . As such, this compound serves as a versatile precursor in the enantioselective synthesis of complex tropane alkaloids . Research into this and related scaffolds has shown potential in various therapeutic areas, partly due to the structural similarity to bioactive alkaloids like cocaine and morphine, which provides rigidity for interacting with biological targets . The compound is provided for research applications as a solid and requires cold-chain transportation . This product is intended for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

6-hydroxy-8-azabicyclo[3.2.1]octan-3-one;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-5-1-4-2-7(10)6(3-5)8-4;/h4,6-8,10H,1-3H2;1H

InChI Key

ZQDQDBLLBOLTBG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)CC(C1O)N2.Cl

Origin of Product

United States

Preparation Methods

Adaptation of Traditional Methods

While the preparation of this compound specifically is less documented, valuable insights can be drawn from closely related syntheses. A Chinese patent (CN104311550A) describes a preparation method for 6-hydroxytropinone (the N-methylated analog) that achieves significantly improved yields through optimization of reaction conditions. This method could be adapted by substituting ammonia or ammonia salts for methylamine in the condensation step.

The general synthetic sequence involves:

  • Hydrolysis of 2,5-dimethoxy-2,5-dihydrofuran (2,5-dimethoxy-DHF) with hydrochloric acid to generate hydroxyl succinic aldehyde
  • Condensation of the dialdehyde with an amine source and β-ketoglutaric acid (acetonedicarboxylic acid)
  • Purification and isolation of the bicyclic product
  • Conversion to the hydrochloride salt if necessary

Optimized Reaction Conditions

The patent describes specific reaction conditions that significantly improve yields compared to traditional methods. These conditions could be adapted for the synthesis of the non-methylated analog:

Step Reagents Conditions Time Notes
Hydrolysis 2,5-dimethoxy-DHF, 3M HCl (2:9 molar ratio) 40-50°C 7-9 hours Generates dialdehyde intermediate
Condensation Glycine or ammonia source, β-ketoglutaric acid, sodium acetate pH 5-6, 45-55°C then 65-75°C 10-15 hours then 1-2 hours pH adjusted with saturated sodium carbonate
Extraction Chloroform, saturated NaCl solution 20-30°C Multiple extractions After neutralization to pH 7-8
Purification Acetone crystallization -10 to 0°C 5 hours Following solvent removal

The optimized process reportedly achieves yields of approximately 66-67%, which represents a significant improvement over traditional methods that typically yield around 35%.

Enantioselective Approaches to the Bicyclic Scaffold

For applications requiring stereochemically pure compounds, enantioselective approaches to the 8-azabicyclo[3.2.1]octane scaffold are particularly valuable. Several strategies have been reported in the literature.

Mannich-Type Condensation Methods

An enantioselective approach to the tropane skeleton has been reported using a Mannich-type condensation. This biomimetic synthesis employs:

  • Acetonedicarboxylic acid
  • An amine source (can be modified for non-methylated variants)
  • (2R)-hydroxy-1,4-butanedial as a chiral precursor

This approach allows for the construction of the 6-hydroxy-8-azabicyclo[3.2.1]octan-3-one scaffold with defined stereochemistry at the 1S, 5S, and 6R positions. While this method was originally developed for N-methylated derivatives, it could potentially be adapted by using alternative amine sources.

Stereocontrolled Construction Methods

Recent research has explored various approaches for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. These methods generally fall into two categories:

  • Enantioselective construction of an acyclic precursor containing all required stereochemical information
  • Direct stereocontrolled formation of the bicyclic scaffold or desymmetrization of achiral tropinone derivatives

The second approach is particularly relevant for developing streamlined syntheses of this compound and related compounds.

Reduction and Modification Strategies

Once the basic bicyclic framework is established, various reduction and modification strategies can be employed to introduce or modify specific functional groups.

Selective Reduction Methods

For structures containing unsaturated bonds or cyano groups, selective reduction methods can be valuable for accessing specific derivatives. A patent (WO1999029690A1) describes several reduction methods applicable to related bicyclic systems:

Reduction Method Reagents Conditions Applications
Metal/Alcohol Reduction Magnesium/methanol Ambient temperature Reduction of carbon-carbon double bonds
Borohydride Reduction Sodium or lithium borohydride in alcohol With optional amine (e.g., pyridine) Selective reduction of functional groups
Catalytic Hydrogenation Palladium catalyst Suitable pressure General reduction method

These methods provide valuable approaches for the controlled modification of functional groups within the bicyclic system.

Hydroxyl Group Introduction

The 6-hydroxy functionality could potentially be introduced through several routes, including:

  • Direct incorporation during the initial bicyclic scaffold formation
  • Oxidation of a suitably positioned carbon-hydrogen bond
  • Substitution or elimination-hydration sequences

The Robinson-Schopf approach using hydroxyl-containing dialdehydes represents one of the most direct methods for incorporating the hydroxyl group at the desired position.

Salt Formation and Purification

The conversion of 6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one to its hydrochloride salt is a critical step that affects both the compound's stability and its physical properties.

Purification Techniques

Several purification techniques have been described in the literature for similar compounds:

Technique Solvent System Temperature Notes
Recrystallization Acetone or acetone/ether mixtures -10 to 0°C Yields crystalline product
Column Chromatography Various mobile phases Ambient For analytical samples or small scale
Extract Washing Brine, dilute acid (pH 6) Ambient Removes impurities from organic extracts
Salt Precipitation Ethereal hydrogen chloride 0-25°C Direct formation of hydrochloride salt

For this compound specifically, crystallization from acetone at low temperatures has been reported to yield pure product after filtration and drying.

Analytical Characterization

Proper characterization of this compound is essential for confirming structural identity and purity.

Spectroscopic Data

While comprehensive spectroscopic data for this compound is limited in the available literature, related compounds have been characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • X-ray crystallography (for solid-state structure)

For related compounds, mass spectral data has been reported, with characteristic fragmentation patterns that could assist in identifying the target compound.

Purity Assessment

The purity of commercially available this compound is typically reported at approximately 95%. Analytical techniques for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC)
  • Gas Chromatography (GC)
  • Thin-Layer Chromatography (TLC)
  • Elemental analysis

Scale-Up Considerations and Practical Aspects

For larger-scale preparation of this compound, several practical considerations must be addressed.

Process Optimization

The optimization of reaction conditions is critical for achieving acceptable yields and purity. Key parameters include:

  • Temperature control during critical steps
  • pH management during condensation and extraction
  • Reaction time optimization
  • Solvent selection for extraction and crystallization
  • Cooling rate during crystallization

The patent literature reports that optimization of these parameters can increase yields from approximately 35% to over 66%.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a bicyclic compound with a molecular weight of 177.63 g/mol and the molecular formula C8H12ClNO2C_8H_{12}ClNO_2. It features a nitrogen atom integrated into its bicyclic structure, which is similar to the core structure of tropane alkaloids.

Potential Applications

This compound's applications stem from its structural similarity to tropane alkaloids, which are known to interact with neurotransmitter systems. Research into these applications is expanding as the understanding of tropane derivatives evolves.

Medicinal Chemistry

This compound is used in medicinal chemistry because of its interaction with neurotransmitter systems. It can be modified to enhance biological activity or alter pharmacokinetic properties. Also, 8-azabicyclo[3.2.1]octane compounds have demonstrated mu opioid receptor antagonist activity . Peripherally selective mu opioid antagonists are expected to be useful for treating opioid-induced bowel dysfunction .

Agriculture

This compound has potential applications in agriculture. Interaction studies involving this compound are essential for developing therapeutic and agricultural applications.

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and pharmacological relevance:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Activities References
6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride -OH (C6), -HCl 1824202-57-4 177.63 Potential neuropharmacological activity (inferred from analogs)
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one -OH (C6), -CH₃ (N8) 110061-26-2 169.21 Used in synthesis of tropane alkaloids; exo-configuration noted
8-Azabicyclo[3.2.1]octan-3-one hydrochloride (Nortropinone HCl) None (parent compound) 25602-68-0 161.63 Intermediate in synthesis of tropane derivatives; anti-seizure potential
2-Fluoro-8-aza-bicyclo[3.2.1]octan-3-one hydrochloride -F (C2), -HCl 1404286-35-6 179.60 Investigated for anti-epileptic/calming effects
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) -CH₃ (N8) 532-24-1 139.19 Precursor to atropine/scopolamine; anti-cholinergic activity
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one -Benzyl (N8) 28957-72-4 229.30 Anti-prion and neuroprotective activity in acridine derivatives
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride -NH₂ (C3), -CH₃ (N8) N/A 175.66 Dopamine transporter inhibitor; studied in addiction therapy

Structural and Functional Differences

N8-Methylation (e.g., in tropinone) increases lipophilicity, aiding blood-brain barrier penetration, whereas N8-benzyl groups (e.g., in 8-benzyl derivatives) introduce bulkiness, altering selectivity for prion proteins .

Synthetic Routes: The target compound is likely synthesized via oxime formation or reductive amination, similar to 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives . Mechanochemical methods (solvent-free grinding with NaOH) are emerging for eco-friendly synthesis of bicyclic ketones .

Pharmacological Potential: Anti-cholinesterase activity: 8-Benzyl derivatives show promise in Alzheimer’s research, suggesting that the target compound’s hydroxyl group could further optimize this activity . Chemotherapeutic applications: Tropinone derivatives are precursors to anti-cancer agents, implying that the 6-hydroxy variant may have similar utility .

Safety and Handling: Hydrochloride salts (e.g., nortropinone HCl) require precautions against inhalation and skin contact due to irritancy . Structural modifications (e.g., hydroxylation) may reduce toxicity by improving solubility .

Biological Activity

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a bicyclic compound that exhibits significant biological activity due to its structural resemblance to tropane alkaloids. These compounds are known for their interactions with various neurotransmitter systems, making them of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H12_{12}ClNO2_2
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 1824202-57-4

This compound appears as light orange to brown crystals, although specific melting and boiling points are not well-documented in the literature .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly:

  • Cholinergic System : It may act as an antagonist or modulator of acetylcholine receptors, which is significant in neurological applications.
  • Dopaminergic Pathways : The compound's structural properties suggest potential interactions with dopamine receptors, influencing various neuropsychiatric conditions.

Biological Activity and Applications

Research indicates several potential applications for this compound:

  • Neuropharmacology : Due to its interaction with neurotransmitter systems, it may be explored for treating conditions like Parkinson's disease and schizophrenia.
  • Antimicrobial Activity : Some studies suggest that derivatives of azabicyclo compounds exhibit antibacterial properties, potentially useful against resistant bacterial strains .
  • Agrochemicals : Its structural characteristics may also allow it to function as a pesticide or herbicide, though this area requires further investigation.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameCAS NumberMolecular FormulaNotable Features
8-Azabicyclo[3.2.1]octan-3-one5932-53-6C8_8H13_{13}NO2_2Known for diverse biological activities similar to tropanes
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one1523618-01-0C14_{14}H17_{17}NO2_2Enhanced lipophilicity due to benzyl group
Nortropinone hydrochloride1824202-57-4C7_7H12_{12}ClNO2_2Displays antifertility properties and interacts with serotonin pathways

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of azabicyclo compounds:

  • Synthesis Techniques : Various synthetic routes have been developed for creating enantiomerically pure forms of these compounds, enhancing their biological activity and specificity .
  • Biological Evaluation : Studies have shown that derivatives can exhibit cytotoxic effects on tumor cell lines, indicating potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of bicyclic amines like this compound typically involves ring-closing strategies, such as intramolecular cyclization of appropriately functionalized precursors. For example, analogous 8-azabicyclo[3.2.1]octane derivatives have been synthesized via reductive amination or acid-catalyzed cyclization . To optimize efficiency, reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) should be systematically varied using Design of Experiments (DoE) principles. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic and analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm the bicyclic scaffold and hydroxyl group positioning. For example, coupling constants in bicyclo[3.2.1] systems help distinguish axial/equatorial substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula and detects impurities.
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the hydroxyl and azabicyclo groups .
  • HPLC with UV/RI Detection : Quantifies purity and identifies byproducts from synthesis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Mitigation : Use fume hoods, gloves, and eye protection. Avoid inhalation of vapors, as toxicity data for similar azabicyclo compounds are limited .
  • First-Aid Measures : Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation for ingestion .
  • Storage : Store in airtight containers at controlled room temperature to prevent hydrolysis of the hydroxyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the hydroxyl group (e.g., acetylation, methylation) or the azabicyclo nitrogen (e.g., alkylation) to assess functional group contributions .
  • Biological Assays : Pair synthetic analogs with receptor-binding assays (e.g., opioid or adrenergic receptors, given structural similarities to tropane alkaloids) .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities to target proteins, prioritizing analogs for synthesis .

Q. What computational strategies are effective in predicting the compound’s reactivity and stability under varying conditions?

  • Methodological Answer :

  • Reactivity Modeling : Density Functional Theory (DFT) calculations can map potential degradation pathways (e.g., acid-catalyzed ring-opening or oxidation of the hydroxyl group) .
  • Solubility Prediction : COSMO-RS simulations estimate solubility in solvents for formulation studies.
  • Thermal Stability : Thermogravimetric Analysis (TGA) paired with Arrhenius equation modeling predicts decomposition thresholds.

Q. How can researchers resolve contradictions in experimental data related to stereochemical outcomes in synthesis?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with X-ray crystallography to confirm stereochemistry. For example, conflicting NOE effects in NMR may require crystallographic resolution .
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and assign configurations .
  • Mechanistic Studies : Isotopic labeling (e.g., deuterated solvents) can trace reaction pathways and identify stereochemical determinants .

Q. What methodologies are recommended for studying the compound’s stability in biological matrices (e.g., plasma, buffer solutions)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors (pH extremes, UV light, oxidizers) and monitor degradation via LC-MS.
  • Metabolic Stability Assays : Incubate with liver microsomes or hepatocytes to identify metabolic hotspots (e.g., hydroxyl group glucuronidation) .
  • Pharmacokinetic Modeling : Use in vitro stability data to predict in vivo half-life using tools like GastroPlus.

Data Presentation Guidelines

For clarity, summarize key experimental parameters in tables:

Parameter Example Values Reference
Synthetic Yield45–60% (optimized via DoE)
Melting Point180–185°C (decomposition observed)
HPLC Purity≥98% (C18 column, 0.1% TFA buffer)
DFT-predicted logP1.2 ± 0.3

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